1-(4-bromo-1H-indol-3-yl)ethanone
Overview
Description
1-(4-Bromo-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and features a bromine atom at the 4-position and an ethanone group at the 3-position of the indole ring . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-bromo-1H-indol-3-yl)ethanone typically involves the bromination of indole derivatives followed by acetylation. One common method involves the bromination of 3-acetylindole using bromine in acetic acid to yield this compound . The reaction conditions generally include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar bromination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Bromo-1H-indol-3-yl)ethanone has a wide range of applications in scientific research:
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-indol-3-yl)ethanone is largely dependent on its specific application. In biological systems, indole derivatives often interact with various enzymes and receptors, modulating their activity. For example, indole-based compounds can inhibit certain kinases or act as agonists/antagonists at specific receptors. The molecular targets and pathways involved vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Bromo-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:
1-(4-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and biological activity.
1-(4-Chloro-1H-indol-3-yl)ethanone: Contains a chlorine atom, which can affect its electronic properties and reactivity compared to the bromine derivative.
1-(4-Fluoro-1H-indol-3-yl)ethanone: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZUUSYLBPQSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444413 | |
Record name | 1-(4-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195874-03-4 | |
Record name | 1-(4-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-1H-indol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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